molecular formula C11H8F2O2 B15068946 2-(Difluoromethoxy)-4-naphthol

2-(Difluoromethoxy)-4-naphthol

Cat. No.: B15068946
M. Wt: 210.18 g/mol
InChI Key: NVHINRQXYQCXLM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-4-naphthol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-4-naphthol include other difluoromethoxylated naphthols and related fluorinated aromatic compounds. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

3-(difluoromethoxy)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11,14H

InChI Key

NVHINRQXYQCXLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)OC(F)F

Origin of Product

United States

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